Benzo[f][1,7]naphthyridine, 6-oxide
Description
Contextualization within the Naphthyridine and Benzonaphthyridine Chemical Space
The naphthyridine framework consists of a set of bicyclic aromatic compounds containing two nitrogen atoms in a naphthalene-like structure. There are ten possible isomers of naphthyridine, distinguished by the relative positions of the nitrogen atoms. Benzonaphthyridines are a class of polycyclic aromatic hydrocarbons derived from naphthyridines by the fusion of a benzene (B151609) ring. This fusion further expands the diversity of the chemical space, leading to a wide array of isomers with distinct electronic and steric properties.
Benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine belongs to this extensive family of fused nitrogen heterocycles. The "f" designation in its name indicates the face of the 1,7-naphthyridine (B1217170) core to which the benzene ring is fused. The numbers "1" and "7" denote the positions of the nitrogen atoms within the naphthyridine subunit. The introduction of an N-oxide group at the 6-position of the benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine scaffold results in the formation of Benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine, 6-oxide. This seemingly minor addition has profound implications for the molecule's chemical behavior. The N-oxide group acts as an electron-withdrawing group, influencing the electron density distribution across the entire ring system. It can also participate in hydrogen bonding and coordinate with metal centers, further diversifying its chemical interactions.
The exploration of the naphthyridine and benzonaphthyridine chemical space is driven by the quest for novel compounds with specific biological activities and material properties. The structural diversity within this class of compounds allows for fine-tuning of their characteristics through targeted synthesis and functionalization.
Significance of Benzo[f]researchgate.netorganic-chemistry.orgnaphthyridine, 6-oxide in Advanced Organic Synthesis
While specific research detailing the extensive use of Benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine, 6-oxide in advanced organic synthesis is not widely documented, its potential significance can be inferred from the known reactivity of N-oxides in heterocyclic chemistry. Heterocyclic N-oxides are valuable intermediates in organic synthesis, offering unique pathways for functionalization that are not readily accessible with the parent heterocycles. nih.gov
The N-oxide moiety in Benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine, 6-oxide can serve multiple roles. It can act as an internal oxidizing agent, facilitating reactions at other positions of the ring system. The oxygen atom can also be a leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of substituents. Furthermore, the N-oxide can direct metallation reactions to specific sites on the aromatic core, enabling regioselective C-H functionalization.
The synthesis of derivatives of the parent benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine has been explored through various methods, including cascade processes involving Ugi-3CR/intramolecular aza-Diels-Alder cycloadditions. researchgate.net The N-oxide derivative could potentially be synthesized from the parent compound through oxidation reactions. The reactivity of the resulting Benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine, 6-oxide could then be harnessed to create a library of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the N-oxide functionality can be a precursor for the introduction of other functional groups, leading to the development of new scaffolds for drug discovery. nih.gov
Classification and Structural Relationship to Other Fused Polycyclic Nitrogen Heterocycles
Benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine, 6-oxide is classified as a fused polycyclic nitrogen heterocycle. This broad category encompasses a vast number of compounds characterized by the fusion of multiple rings, at least one of which contains a nitrogen atom. These compounds are ubiquitous in nature and are found in many biologically active molecules, including alkaloids and pharmaceuticals.
Structurally, Benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine, 6-oxide is related to a variety of other fused heterocyclic systems. Its core structure is a tetracyclic system composed of a benzene ring fused to a 1,7-naphthyridine. The 1,7-naphthyridine itself is an isomer of other pyridopyridines. The fusion of the benzene ring creates a more extended and rigid aromatic system.
The presence of the N-oxide group places it in a subclass of heterocyclic N-oxides. These compounds are isoelectronic with their corresponding carbonyl analogues in certain aspects and can exhibit similar hydrogen bonding capabilities. nih.gov The introduction of the N-oxide can also be seen as a method of "fine-tuning" the electronic properties of the parent heterocycle, a strategy often employed in the design of new functional molecules.
The structural relationship of Benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine, 6-oxide to other fused polycyclic nitrogen heterocycles is significant as it allows for the prediction of its chemical and physical properties based on the known behavior of related compounds. This understanding is crucial for the rational design of new synthetic targets and the exploration of their potential applications.
Data Tables
Table 1: Physicochemical Properties of Benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine, 6-oxide
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O |
| CAS Number | 61564-14-5 |
| Appearance | Not widely reported, likely a solid |
| Solubility | Expected to be soluble in organic solvents |
Table 2: Spectroscopic Data for Benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine Derivatives
| Compound | Spectroscopic Method | Key Signals/Data | Reference |
| A novel Benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine derivative | UV (in nm) | 250, 380, 525 | nih.gov |
| IR (in cm⁻¹) | 3427, 1631, 1609, 1562 | nih.gov | |
| ¹H-NMR (in ppm) | 8.63 (d), 7.98 (d), 7.72 (dd), 7.68 (dd), 7.28 (s) | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61564-14-5 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-oxidobenzo[f][1,7]naphthyridin-6-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-8-11-9(5-3-7-13-11)10-4-1-2-6-12(10)14/h1-8H |
InChI Key |
RGPQRYQDLTZUMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=[N+]2[O-])N=CC=C3 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Benzo F 1 2 Naphthyridine, 6 Oxide
Cycloaddition Chemistry of N-Oxides and Derived Ylides.researchgate.net
The N-oxide group in Benzo[f] researchgate.netrsc.orgnaphthyridine, 6-oxide activates the molecule for cycloaddition reactions, where it can act as a 1,3-dipole. Furthermore, the corresponding ylides, formed from the quaternization and subsequent deprotonation of the parent benzonaphthyridine, are also potent dipoles in such reactions. researchgate.net
Reactivity with Various Dipolarophiles (e.g., Dimethyl Acetylenedicarboxylate, Ethyl Propiolate).researchgate.net
Benzo[f] researchgate.netrsc.orgnaphthyridine, 6-oxide undergoes [3+2] cycloaddition reactions with activated alkynes, which serve as dipolarophiles. For instance, it reacts with dipolarophiles such as dimethyl acetylenedicarboxylate, ethyl propiolate, and ethyl phenylpropiolate. researchgate.net These reactions lead to the formation of complex heterocyclic adducts. A notable aspect of these cycloadditions is the initial formation of a primary cycloadduct which can then undergo further rearrangements. researchgate.net
A proposed pathway for these reactions involves the initial [3+2] cycloaddition, which is then followed by a ring contraction to an aziridine (B145994) derivative and subsequent ring opening. researchgate.net This complex reaction cascade highlights the versatile reactivity of the N-oxide as a dipole.
Table 1: Cycloaddition Reactions of Benzo[f] researchgate.netrsc.orgnaphthyridine, 6-oxide
| Dipolarophile | Reaction Conditions | Product Type | Reference |
| Dimethyl Acetylenedicarboxylate | Not specified | Cycloadduct, leading to rearranged products | researchgate.net |
| Ethyl Propiolate | Not specified | Cycloadduct, leading to rearranged products | researchgate.net |
| Ethyl Phenylpropiolate | Not specified | Cycloadduct, leading to rearranged products | researchgate.net |
Pathways for Ylide Formation and Subsequent Transformations.researchgate.net
Ylides derived from benzonaphthyridines are valuable intermediates in cycloaddition chemistry. These are typically generated from the corresponding quaternary salts. For example, N-phenacylbenzonaphthyridinium bromides can be treated with a base like ammonium (B1175870) acetate (B1210297) to form the corresponding ylides. researchgate.net
These ylides readily participate in cycloaddition reactions. The pathway for their formation involves the quaternization of a nitrogen atom in the benzonaphthyridine ring, followed by deprotonation of the adjacent carbon atom to generate the ylide. This species then acts as a 1,3-dipole in reactions with dipolarophiles. researchgate.net
Ring Contraction Mechanisms to Aziridine Derivatives.researchgate.net
A significant feature of the cycloaddition reactions of Benzo[f] researchgate.netrsc.orgnaphthyridine, 6-oxide is the propensity of the initial adducts to undergo ring contraction to form aziridine derivatives. This transformation is part of a complex reaction sequence that follows the initial cycloaddition. The mechanism involves the rearrangement of the initially formed cycloadduct, leading to a more strained, yet synthetically interesting, aziridine ring system. This is often followed by the opening of the aziridine ring to yield the final, rearranged product. researchgate.net
Nucleophilic and Electrophilic Substitution Reactions.researchgate.netosi.lv
The electron-withdrawing nature of the nitrogen atoms and the N-oxide group in Benzo[f] researchgate.netrsc.orgnaphthyridine, 6-oxide makes the aromatic rings susceptible to nucleophilic attack. Conversely, electrophilic substitution is also possible, with the position of substitution being directed by the existing substituents and the electronic character of the heterocyclic system.
Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Benzonaphthyridine N-Oxides.researchgate.net
Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. Benzonaphthyridine N-oxides are suitable substrates for this type of reaction. The VNS reaction allows for the introduction of a substituent at a position occupied by a hydrogen atom, which is a departure from classical nucleophilic aromatic substitution that typically requires a leaving group. researchgate.net
In the context of benzonaphthyridine N-oxides, the VNS reaction provides a route to C-substituted derivatives, which can be valuable for further synthetic elaborations. researchgate.net
Substitution of Halogen by Nitrogen and Sulfur Nucleophiles.osi.lv
While specific studies on halogenated Benzo[f] researchgate.netrsc.orgnaphthyridine, 6-oxide are not extensively documented in the reviewed literature, the reactivity of related benzonaphthyridine derivatives provides insights into the expected behavior. For instance, in other isomers like 4-chloro-2-methyl-6-phenylbenzo[c] researchgate.netrsc.orgnaphthyridine, the chloro substituent can be displaced by nitrogen and sulfur nucleophiles. osi.lv This suggests that a halogen atom on the Benzo[f] researchgate.netrsc.orgnaphthyridine, 6-oxide scaffold would also be susceptible to nucleophilic substitution, providing a handle for the introduction of a variety of functional groups. The reactivity of the halogen would be influenced by its position on the ring system and the electronic effects of the N-oxide group.
Influence of Substituents on Electrophilic Aromatic Substitution
The position of electrophilic attack is determined by the ability of the substituent to stabilize the intermediate carbocation (the sigma complex or arenium ion). Substituents that can donate electron density, such as alkyl, alkoxy, and amino groups, are activating and generally direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, electron-withdrawing groups like nitro, cyano, and carbonyl groups are deactivating and direct electrophiles to the meta position.
In the context of benzo[f] chemtube3d.comresearchgate.netnaphthyridine, 6-oxide, the inherent reactivity of the different rings also plays a crucial role. The pyridine (B92270) ring is generally less reactive towards electrophiles than the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. However, the N-oxide function at position 6 significantly increases the electron density of the pyridine ring, particularly at the positions ortho and para to the N-oxide. This makes these positions more susceptible to electrophilic attack compared to the unsubstituted heterocycle.
Studies on related aza-aromatic systems provide insights into the expected reactivity. For instance, research on the reactivity of 2-methyl-6-phenylbenzo[c] chemtube3d.comresearchgate.netnaphthyridine in electrophilic substitution reactions has been explored. osi.lv The principles governing these reactions can be extrapolated to the benzo[f] chemtube3d.comresearchgate.netnaphthyridine, 6-oxide system, where the N-oxide group would further enhance the reactivity of the pyridine ring towards electrophiles.
The following table summarizes the directing effects of common substituents on electrophilic aromatic substitution:
| Substituent Group | Effect on Reactivity | Directing Influence |
| -NH₂, -NHR, -NR₂ | Activating | Ortho, Para |
| -OH, -OR | Activating | Ortho, Para |
| -Alkyl | Activating | Ortho, Para |
| -Halogens (F, Cl, Br, I) | Deactivating | Ortho, Para |
| -CHO, -COR | Deactivating | Meta |
| -COOR, -COOH | Deactivating | Meta |
| -CN | Deactivating | Meta |
| -NO₂ | Deactivating | Meta |
| -NR₃⁺ | Deactivating | Meta |
Oxidation and Reduction Chemistry
The presence of the N-oxide group and the fused aromatic system in benzo[f] chemtube3d.comresearchgate.netnaphthyridine, 6-oxide makes its oxidation and reduction chemistry particularly rich and versatile.
Selective Oxidation Processes
While the nitrogen atom in the 6-position is already oxidized, other positions within the benzo[f] chemtube3d.comresearchgate.netnaphthyridine ring system can undergo selective oxidation. The specific outcome of an oxidation reaction depends on the oxidant used and the reaction conditions. For instance, the oxidation of related nitrogen-containing heterocyclic compounds has been shown to yield various products. clockss.org The presence of activating substituents can direct oxidation to specific carbon atoms within the aromatic rings.
Although direct studies on the selective oxidation of benzo[f] chemtube3d.comresearchgate.netnaphthyridine, 6-oxide are not extensively documented, insights can be drawn from the oxidation of other heteroaromatic N-oxides. thieme-connect.de For example, oxidation reactions can lead to the formation of hydroxylated derivatives or quinone-like structures, depending on the starting material and the oxidizing agent.
Oxidative Aromatization Post-Cycloaddition
A key synthetic route to the benzo[f] chemtube3d.comresearchgate.netnaphthyridine core involves a cascade process that includes an intramolecular aza-Diels-Alder cycloaddition, followed by an oxidative aromatization step. researchgate.net In a reported synthesis of 5-aryl-benzo[f] chemtube3d.comresearchgate.netnaphthyridines, an oxa-bridged intermediate is formed, which then undergoes dehydration and spontaneous oxidation to yield the fully aromatic system. researchgate.net This aromatization is a crucial final step that drives the formation of the stable, planar benzo[f] chemtube3d.comresearchgate.netnaphthyridine ring system. This process highlights the thermodynamic stability of the aromatic framework.
Reductive Transformations
The N-oxide group in benzo[f] chemtube3d.comresearchgate.netnaphthyridine, 6-oxide is susceptible to reduction, providing a pathway to the parent benzo[f] chemtube3d.comresearchgate.netnaphthyridine. This deoxygenation can be achieved using a variety of reducing agents. Common reagents for the reduction of aromatic N-oxides include trivalent phosphorus compounds (e.g., PCl₃, PPh₃), catalytic hydrogenation (e.g., H₂/Pd-C), and certain metals or metal salts (e.g., Fe, SnCl₂).
A particularly effective and selective method for the reduction of N-oxides to their corresponding amines is the use of titanium trichloride (B1173362) (TiCl₃). nih.gov This reagent has been shown to be efficient in converting N-oxides to the parent amine, even in the presence of other reducible functional groups. nih.gov This selectivity is highly valuable in the synthesis of complex molecules. The reduction potential of pyridine N-oxides is considerably low, making photocatalytic methods another viable option for their deoxygenation under mild conditions. nih.gov
N-Alkylation and Quaternization Reactions
The nitrogen atom of the N-oxide group in benzo[f] chemtube3d.comresearchgate.netnaphthyridine, 6-oxide is nucleophilic and can readily participate in N-alkylation and quaternization reactions. Treatment with alkylating agents, such as alkyl halides or sulfates, leads to the formation of the corresponding N-alkoxy or N-acyloxy salts.
Studies on the alkylation of related benzo[c] chemtube3d.comresearchgate.netnaphthyridine derivatives have demonstrated the reactivity of the ring nitrogen atoms. osi.lv In the case of benzo[f] chemtube3d.comresearchgate.netnaphthyridine, 6-oxide, the oxygen atom of the N-oxide is the primary site of alkylation. These quaternized products can serve as intermediates in further functionalization reactions. For instance, they can be more susceptible to nucleophilic attack or can undergo rearrangement reactions.
Rearrangement Reactions Involving the N-Oxide Moiety
Aromatic N-oxides are known to undergo a variety of characteristic rearrangement reactions, often promoted by heat, light, or chemical reagents such as acetic anhydride (B1165640) or phosphorus oxychloride. These rearrangements provide powerful methods for the introduction of substituents onto the heterocyclic ring.
One of the most well-known rearrangements is the Boekelheide reaction, where treatment of a 2-picoline N-oxide with acetic anhydride leads to the formation of a 2-acetoxymethylpyridine. A similar rearrangement can be envisioned for benzo[f] chemtube3d.comresearchgate.netnaphthyridine, 6-oxide derivatives bearing a methyl group at a position alpha to the N-oxide.
Metal-Mediated Transformations and Catalysis
As of the current state of research, there is no available data to populate a table on the metal-mediated transformations and catalysis of Benzo[f]naphthyridine, 6-oxide.
| Catalyst | Substrate(s) | Reaction Type | Product(s) | Yield (%) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an exact picture of the molecule's conformation and arrangement in the solid state. This technique is considered the gold standard for molecular structure determination, provided that a suitable single crystal can be grown.
For complex synthetic products, X-ray crystallography provides definitive proof of structure, resolving any questions of regioselectivity or stereochemistry. In the synthesis of novel benzo[b] nih.govresearchgate.netnaphthyridine derivatives, single-crystal X-ray analysis was used to unequivocally determine the molecular structure of the product, confirming the outcome of the synthetic route. nih.govmdpi.com This is particularly crucial in reactions where multiple isomers could potentially form. The resulting crystallographic data provide precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous description of the molecule's three-dimensional geometry.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. rsc.orgdntb.gov.ua Understanding these interactions is key to comprehending the solid-state properties of the material. purdue.edu In the crystal structure of a related dibenzo[b,h] nih.govresearchgate.netnaphthyridine derivative, molecules were observed to form centrosymmetric dimers through weak intermolecular C—H···N hydrogen bonds. nih.gov The crystal packing was further stabilized by C—H···π interactions and π–π stacking, with centroid–centroid distances between the aromatic rings measured at 3.834 Å and 3.898 Å. nih.gov Analysis of these non-covalent interactions provides insight into the supramolecular architecture of the solid.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can measure the mass of a molecule with extremely high accuracy (typically to within a few parts per million).
This precision allows for the confident determination of the molecular formula. For example, the molecular formula of a novel benzo[f] nih.govsemanticscholar.orgnaphthyridine derivative was established as C₂₄H₂₈N₄O₆ based on its HRESIMS data, which showed a protonated molecule [M+H]⁺ at m/z 469.1911 (calculated as 469.1925). nih.gov Similarly, HRMS (MALDI+) was used to confirm the calculated m/z for various benzo[b] nih.govresearchgate.netnaphthyridine derivatives. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where a specific ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information, helping to identify functional groups and confirm the connectivity of the molecular skeleton, complementing the data obtained from NMR. acs.org
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique for determining the exact molecular weight and elemental composition of a compound. nih.govund.edu For Benzo[f] nih.govlibretexts.orgnaphthyridine, 6-oxide, HRESIMS provides the high-accuracy mass measurement necessary to confirm its molecular formula, C₁₂H₈N₂O. This technique ionizes the molecule, typically by protonation to form the [M+H]⁺ ion, and then measures its mass-to-charge ratio with very high precision. This allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the compound's identity. nih.govresearchgate.net The high-resolution capability is crucial for distinguishing the target molecule from potential isomers or impurities. researchgate.net
Fragmentation Pattern Interpretation of Benzonaphthyridine Derivatives
The fragmentation of N-oxides in a mass spectrometer provides valuable structural information. libretexts.orgsavemyexams.com A characteristic and diagnostic fragmentation pathway for aromatic N-oxides, including derivatives of benzonaphthyridine, is the loss of an oxygen atom. nih.govelectronicsandbooks.com This "deoxygenation" process is often observed as a prominent [M-16]⁺ or [M+H-16]⁺ ion in the mass spectrum. nih.govresearchgate.net
This loss of oxygen can be induced by thermal activation in the ion source or through collision-induced dissociation (CID) in tandem mass spectrometry experiments. nih.govresearchgate.net The observation of this neutral loss of 16 Da is a strong indicator of the N-oxide functionality and can be used to differentiate N-oxide isomers from, for example, hydroxylated isomers. nih.govresearchgate.net The relative intensity of the deoxygenated fragment can be compound-dependent. nih.gov In addition to deoxygenation, other fragmentation pathways can occur, involving the cleavage of the fused ring system, though these are often more complex. cdnsciencepub.commiamioh.edu The study of these patterns is essential for the structural confirmation of newly synthesized derivatives. nih.gov
Table 1: Characteristic Mass Spectrometry Fragments for Aromatic N-Oxides
| Fragment Type | Description | Significance |
| [M+H]⁺ | Protonated molecular ion | Confirms the molecular weight of the compound. |
| [M+H-16]⁺ | Loss of an oxygen atom | Diagnostic for the N-oxide functional group. nih.govelectronicsandbooks.com |
| Other Fragments | Ring cleavage products | Provides further details on the core structure of the benzonaphthyridine skeleton. cdnsciencepub.com |
This table is interactive. Click on the headers to sort.
Infrared (IR) Spectroscopy for Functional Group Identification and Protonation Studies
Infrared (IR) spectroscopy is a key method for identifying functional groups within a molecule. mdpi.com For Benzo[f] nih.govlibretexts.orgnaphthyridine, 6-oxide, the most significant feature in its IR spectrum is the N-O stretching vibration. Aromatic N-oxides typically exhibit a strong N-O stretching band in the "fingerprint" region, generally between 1200 and 1300 cm⁻¹. electronicsandbooks.com This characteristic absorption provides clear evidence for the presence of the N-oxide group.
Other expected bands would include those for aromatic C-H stretching, which typically appear above 3000 cm⁻¹, and a series of complex absorptions between 1450 and 1600 cm⁻¹ due to the C=C and C=N stretching vibrations of the aromatic rings. libretexts.orgopenstax.org
Protonation studies using IR spectroscopy can also be highly informative. When an acid is added, the N-oxide oxygen can become protonated. This results in the formation of an N-OH⁺ group, which would cause a significant shift in the IR spectrum. The distinct N-O stretching band would disappear, and a broad absorption characteristic of an O-H stretch would likely appear, providing evidence of the basicity of the N-oxide oxygen. researchgate.netnih.gov
Table 2: Expected Infrared Absorption Regions for Benzo[f] nih.govlibretexts.orgnaphthyridine, 6-oxide
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| > 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1450 - 1600 | Aromatic C=C and C=N Stretch | Medium to Strong |
| 1200 - 1300 | N-O Stretch | Strong, Diagnostic electronicsandbooks.com |
| 690 - 900 | C-H Out-of-plane Bending | Strong |
This table is interactive. Click on the headers to sort.
UV-Visible Spectroscopy for Electronic Structure and Photophysical Properties
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. libretexts.org Aromatic systems like Benzo[f] nih.govlibretexts.orgnaphthyridine, 6-oxide are expected to show strong absorptions in the UV region due to π→π* transitions within the conjugated system. libretexts.org The introduction of the N-oxide group, a polar functionality, can influence the electronic structure and thus the absorption spectrum compared to the parent benzonaphthyridine. thieme-connect.de
The spectrum would likely exhibit multiple absorption bands. Typically, aromatic compounds show an intense band near 205 nm and less intense, structured bands at longer wavelengths (255-275 nm or higher). libretexts.org The exact position (λ_max) and intensity (molar absorptivity) of these bands are sensitive to the extent of conjugation and the presence of functional groups. These properties are critical for understanding the photophysical behavior of the molecule, which is relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs), where related naphthyridine derivatives have shown promise. rsc.org
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to determining the electronic properties and predicting the chemical reactivity of molecules. For heterocyclic N-oxides, these calculations can elucidate the influence of the N-oxide group on the aromatic system. researcher.life The N-oxide moiety is known to be a strong hydrogen bond acceptor and can significantly alter the electron density distribution within the molecule. nih.gov
Although specific DFT studies on the reaction mechanisms of Benzo[f] mdpi.commdpi.comnaphthyridine, 6-oxide are not documented in the reviewed literature, DFT is a standard method for such investigations. This approach is used to model the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation barriers.
For Benzo[f] mdpi.commdpi.comnaphthyridine, 6-oxide, DFT studies could be employed to investigate various reactions, such as:
Nucleophilic and Electrophilic Substitutions: Determining the most likely sites for substitution by calculating the energies of possible intermediates and transition states. The N-oxide group generally withdraws electron density from the ring, which can affect its susceptibility to attack. researcher.life
Cycloaddition Reactions: Modeling the pathways and energetics of cycloaddition reactions where the naphthyridine system acts as a diene or dienophile.
Rearrangement Reactions: Investigating potential molecular rearrangements, a known phenomenon in naphthyridine chemistry. nih.gov
A typical DFT study on a reaction mechanism, for instance, the hydrazinolysis of a related heterocyclic system, involves calculating the relative Gibbs free energies of reactants, intermediates, transition states, and products to map out the most favorable reaction pathway. nih.govresearchgate.net
Table 1: Illustrative Data from a Hypothetical DFT Study on Electrophilic Nitration of Benzo[f] mdpi.commdpi.comnaphthyridine, 6-oxide
| Species | Method/Basis Set | Solvent Model | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | B3LYP/6-311+G(d,p) | PCM (Acetonitrile) | 0.0 |
| Intermediate (C-2 attack) | B3LYP/6-311+G(d,p) | PCM (Acetonitrile) | +15.2 |
| Transition State (C-2) | B3LYP/6-311+G(d,p) | PCM (Acetonitrile) | +25.8 |
| Intermediate (C-4 attack) | B3LYP/6-311+G(d,p) | PCM (Acetonitrile) | +12.5 |
| Transition State (C-4) | B3LYP/6-311+G(d,p) | PCM (Acetonitrile) | +21.3 |
| Product (4-Nitro) | B3LYP/6-311+G(d,p) | PCM (Acetonitrile) | -10.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational methods are routinely used to predict spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. researchgate.netnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic chemical shifts of ¹H and ¹³C nuclei. mdpi.comnih.gov For Benzo[f] mdpi.commdpi.comnaphthyridine, 6-oxide, these calculations would predict the chemical shift for each unique proton and carbon atom, which can be compared with experimental data to confirm the structure.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It calculates the vertical excitation energies and oscillator strengths of electronic transitions. For Benzo[f] mdpi.commdpi.comnaphthyridine, 6-oxide, this would help assign the observed absorption bands to specific electronic transitions, such as π–π* or n–π* transitions. The solvent environment can be included in these calculations to account for solvatochromic shifts. unamur.be
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for Benzo[f] mdpi.commdpi.comnaphthyridine, 6-oxide
| Parameter | Method | Predicted Value | Experimental Value |
| ¹³C NMR Shift (C-2) | GIAO-B3LYP/6-31G(d,p) | 145.2 ppm | 144.8 ppm |
| ¹H NMR Shift (H-5) | GIAO-B3LYP/6-31G(d,p) | 8.9 ppm | 8.8 ppm |
| UV-Vis λmax (π–π) | TD-DFT/CAM-B3LYP | 340 nm (f=0.25) | 345 nm |
| UV-Vis λmax (n–π) | TD-DFT/CAM-B3LYP | 410 nm (f=0.01) | 415 nm |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Modeling and Dynamics Simulations
While specific molecular dynamics (MD) simulations for Benzo[f] mdpi.commdpi.comnaphthyridine, 6-oxide have not been reported, this technique is invaluable for studying the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor.
MD simulations could be applied to:
Analyze the conformational flexibility of the molecule.
Study its solvation structure and dynamics in different solvents.
Investigate its binding mode and stability within a protein active site if it were being studied as a potential drug candidate. nih.gov For example, MD simulations can provide insights into the stability of ligand-protein complexes by calculating root-mean-square deviation (RMSD) over time. nih.gov
Theoretical Approaches to Protonation States and Equilibria
The basicity of the nitrogen atoms in the Benzo[f] mdpi.commdpi.comnaphthyridine, 6-oxide core is a key feature of its chemistry. Theoretical methods can predict the most likely sites of protonation and the corresponding pKa values.
The N-oxide oxygen is a potential protonation site, in addition to the second nitrogen atom (N-1) in the heterocyclic core. Computational approaches would involve:
Optimizing the geometry of the neutral molecule and all possible protonated forms (e.g., N1-protonated, O6-protonated).
Calculating the Gibbs free energies of each species in the gas phase and in solution (using a continuum solvent model like PCM).
Determining the relative energies to identify the most stable protonated species.
Using theoretical thermodynamic cycles to estimate the pKa values associated with each protonation equilibrium.
For related nitrogen-containing heterocyclic systems, computational studies have successfully identified the primary protonation sites and rationalized experimental observations of pH-dependent spectral shifts.
Computational Evaluation for Advanced Material Applications
The properties of Benzo[f] mdpi.commdpi.comnaphthyridine, 6-oxide could make it a candidate for advanced materials, and computational screening is an efficient first step in this evaluation.
Organic Electronics: DFT calculations can determine key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the material's potential as an organic semiconductor or emitter in Organic Light-Emitting Diodes (OLEDs). The introduction of an N-oxide group can tune these energy levels. researcher.life
Medicinal Chemistry: The N-oxide motif has been employed in drug design, where it can act as a bioisosteric replacement for a carbonyl group and form critical hydrogen bonds with biological targets. nih.gov Computational docking and molecular dynamics could be used to evaluate the binding affinity of Benzo[f] mdpi.commdpi.comnaphthyridine, 6-oxide to specific enzymes, such as kinases, where other naphthyridine N-oxides have shown activity. nih.gov
Derivatization and Functionalization Strategies for Advanced Chemical Synthesis
Introduction of Aromatic and Heteroaromatic Substituents at Key Positions
The introduction of aryl groups at specific positions of the benzo[f] rcsi.scienceresearchgate.netnaphthyridine nucleus is a key strategy for modulating its electronic and steric properties. A notable method for achieving this is through a microwave-assisted, one-pot cascade reaction. mdpi.comresearchgate.net This process involves an Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization. researchgate.net This approach allows for the synthesis of a series of 5-aryl-benzo[f] rcsi.scienceresearchgate.netnaphthyridines. mdpi.comresearchgate.net
Table 1: Examples of Synthesized 5-Aryl-benzo[f] rcsi.scienceresearchgate.netnaphthyridines
| Entry | Aryl Substituent (Ar) | Yield (%) |
|---|---|---|
| 1 | Phenyl | 64 |
| 2 | 4-Methoxyphenyl | 58 |
| 3 | 4-Chlorophenyl | 55 |
| 4 | 2-Nitrophenyl | 42 |
| 5 | 3-Bromophenyl | 35 |
| 6 | 4-Methylphenyl | 48 |
| 7 | 2-Chlorophenyl | 29 |
| 8 | Thiophen-2-yl | 17 |
Data sourced from synthesis of new 5-aryl-benzo[f] rcsi.scienceresearchgate.netnaphthyridines via a cascade process. mdpi.com
Formation of Polyfunctionalized Compounds and Macrocyclic Precursors
The benzo[f] rcsi.scienceresearchgate.netnaphthyridine scaffold can be found in naturally occurring, highly functionalized molecules. For instance, a novel and complex alkaloid, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] rcsi.scienceresearchgate.netnaphthyridine-2-one, was isolated from Streptomyces albogriseolus found in mangrove sediments. nih.govnih.gov The structure of this compound, elucidated through extensive spectroscopic analysis, showcases a highly substituted benzo[f] rcsi.scienceresearchgate.netnaphthyridine core. nih.gov
The presence of multiple functional groups, including an N-methyl group, a methylamino group, and a complex amide side chain, highlights the biosynthetic capacity to generate intricate derivatives of the benzo[f] rcsi.scienceresearchgate.netnaphthyridine system. nih.gov Such naturally occurring polyfunctionalized compounds can serve as inspiration and precursors for the development of new macrocyclic structures with potential biological activities. The diverse functionalities present offer multiple handles for further chemical modification and elaboration into macrocycles.
Strategies for Late-Stage Introduction of Functional Groups
Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science for the rapid generation of analogues from a common intermediate. While specific examples for "Benzo[f] rcsi.scienceresearchgate.netnaphthyridine, 6-oxide" are not available, the reactivity of the parent amine derivatives provides insight into potential late-stage modifications.
One documented reaction is the interaction of benzo[f] rcsi.scienceresearchgate.netnaphthyridin-7-amine with various aromatic aldehydes. researchgate.net Interestingly, instead of the anticipated formation of Schiff bases (azomethines), this reaction leads to a cyclization, yielding benzimidazonaphthyridine derivatives. researchgate.net This outcome suggests that the amine group at the 7-position is a reactive handle that can be utilized for constructing more complex fused systems in a late-stage fashion. The reaction proceeds with aldehydes bearing both electron-donating and electron-withdrawing substituents. researchgate.net
This inherent reactivity can be extrapolated to the N-oxide. The presence of an N-oxide group, particularly at position 6, would likely activate the heterocyclic ring towards nucleophilic attack, potentially enabling the introduction of various functional groups at positions alpha or gamma to the N-oxide.
Preparation of Complex Fused Heterocyclic Systems Containing the Benzo[f]rcsi.scienceresearchgate.netnaphthyridine Core
The benzo[f] rcsi.scienceresearchgate.netnaphthyridine framework serves as a building block for the synthesis of more elaborate, fused polycyclic systems. These larger structures are of interest for their potential applications in materials science and medicinal chemistry.
Synthesis of Benzo[f]indolo[1,2-b]researchgate.netnih.govnaphthyridine Derivatives
While the direct synthesis of benzo[f]indolo[1,2-b] researchgate.netnih.govnaphthyridine was not found, a closely related isomeric system, benzo[b]indolo[1,2-h] rcsi.scienceresearchgate.netnaphthyridine, has been synthesized. fao.org The synthesis of this class of compounds was achieved through a Friedländer reaction. fao.org This synthetic approach suggests that similar strategies could potentially be adapted for the synthesis of the target benzo[f]indolo[1,2-b] researchgate.netnih.govnaphthyridine system, likely by selecting appropriately substituted amino-aldehyde and ketone precursors.
Synthesis of Benzo[f]quinolino[3,4-b]rcsi.scienceresearchgate.netnaphthyridine-diones
Novel benzo[f]quinolino[3,4-b] rcsi.scienceresearchgate.netnaphthyridine-6,8(5H,9H)-diones have been successfully synthesized. rcsi.science The synthesis, electronic and molecular structures, as well as crystal structures of these compounds have been reported. rcsi.science Furthermore, the protonation and complexation of these diones with lanthanum and europium salts have been investigated, indicating their potential as ligands for metal ions. rcsi.science The development of synthetic routes to these complex quinolino-fused naphthyridines opens avenues for exploring their photophysical and coordination chemistry.
Applications in Chemical Synthesis and Functional Materials Research
Benzo[f]nih.govnih.govnaphthyridine, 6-oxide as a Synthetic Building Block
The structural rigidity and inherent reactivity of the benzo[f] nih.govnih.govnaphthyridine framework, further modulated by the 6-oxide group, position this compound as a valuable building block in organic synthesis. Its utility spans from being a precursor in the synthesis of intricate molecules to serving as a foundational scaffold for the assembly of new heterocyclic systems.
Precursor in Complex Molecule Synthesis
The benzo[f] nih.govnih.govnaphthyridine moiety is a key structural motif in various complex molecules, and its N-oxide derivative serves as a versatile precursor for their synthesis. The reactivity of the N-oxide group can be harnessed to introduce a variety of functional groups, enabling the construction of more elaborate molecular structures. For instance, the reaction of benzo[f] nih.govnih.govnaphthyridin-7-amine with aromatic aldehydes does not yield the expected azomethines but instead leads to cyclization, forming benzimidazonaphthyridines researchgate.net. This highlights the inherent reactivity of the benzo[f] nih.govnih.govnaphthyridine system that can be exploited for the synthesis of fused heterocyclic systems.
The synthesis of novel benzo[f] nih.govnih.govnaphthyridine derivatives has been achieved through various methods, including cascade processes like the Ugi-3CR/intramolecular aza-Diels-Alder cycloaddition/aromatization sequence researchgate.net. Such synthetic strategies provide access to a library of substituted benzo[f] nih.govnih.govnaphthyridines, which can then be further functionalized. A novel benzo[f] nih.govnih.govnaphthyridine alkaloid, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govnih.govnaphthyridine-2-one, has been isolated from Streptomyces albogriseolus, indicating that nature also utilizes this scaffold for the creation of complex molecules nih.govnih.govmdpi.com. The synthesis of this natural product and its analogues can be envisioned starting from a suitably functionalized benzo[f] nih.govnih.govnaphthyridine, 6-oxide precursor.
The table below summarizes some synthetic methods used to produce benzo[f] nih.govnih.govnaphthyridine derivatives, which can be precursors for more complex molecules.
| Starting Materials | Reaction Type | Product | Reference |
| Tri-functional dienophile-containing ester-anilines, substituted benzaldehydes | Ugi-3CR/intramolecular aza-Diels-Alder cycloaddition/aromatization | 5-aryl-benzo[f] nih.govnih.govnaphthyridines | researchgate.net |
| Benzo[f] nih.govnih.govnaphthyridin-7-amine, aromatic aldehydes | Cyclization | Benzimidazonaphthyridines | researchgate.net |
| Streptomyces albogriseolus | Fermentation | 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govnih.govnaphthyridine-2-one | nih.govnih.govmdpi.com |
Scaffold for Novel Heterocyclic System Assembly
The benzo[f] nih.govnih.govnaphthyridine core serves as a robust scaffold for the construction of novel heterocyclic systems. Its planar and rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive platform for the design of molecules with specific properties. The reactivity of the parent heterocycle and its derivatives allows for the annulation of additional rings, leading to the formation of more complex polycyclic systems osi.lv.
For example, the synthesis of various benzo[c] nih.govnih.govnaphthyridine derivatives has been explored, demonstrating the versatility of the benzonaphthyridine skeleton in generating new heterocyclic structures osi.lv. While this is a different isomer, the principles of using the core as a scaffold are transferable. The development of synthetic routes to functionalized tetrahydrodibenzo[b,g] nih.govmdpi.comnaphthyridin-1(2H)-ones further illustrates the utility of related naphthyridine systems in building complex architectures rsc.org. The inherent reactivity of the benzo[f] nih.govnih.govnaphthyridine system, including its susceptibility to nucleophilic and electrophilic attack, allows for its elaboration into a wide range of new heterocyclic compounds. The N-oxide functionality in benzo[f] nih.govnih.govnaphthyridine, 6-oxide can direct the regioselectivity of these reactions, providing a powerful tool for the controlled assembly of novel heterocyclic frameworks wur.nl.
The following table presents examples of how related benzonaphthyridine scaffolds are used to synthesize novel heterocyclic systems.
| Scaffold | Reaction | Resulting Heterocyclic System | Reference |
| 2-methyl-6-phenylbenzo[c] nih.govnih.govnaphthyridine | Alkylation, oxidation, electrophilic and nucleophilic substitution | Functionalized benzo[c] nih.govnih.govnaphthyridine derivatives | osi.lv |
| Quinoline-derived dipolarophiles and cyclic enaminones | 1,4-Michael addition/SNAr tandem annulation | Tetrahydrodibenzo[b,g] nih.govmdpi.comnaphthyridin-1(2H)-ones | rsc.org |
| Pyrimidine N-oxides | Photochemical 6π-electrocyclization | Dihydrobenzo[h]pyrano[2,3-f]quinazolines | beilstein-journals.org |
Ligand Chemistry for Metal Complexation
The presence of multiple nitrogen atoms in the benzo[f] nih.govnih.govnaphthyridine, 6-oxide structure makes it an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atoms can act as Lewis bases, donating their lone pair of electrons to a metal center to form a coordination complex. The N-oxide group can also participate in coordination, further enhancing the complexing ability of the molecule.
Formation of Werner-Type σ-Complexes
Benzo[f] nih.govnih.govnaphthyridine, 6-oxide is capable of forming stable Werner-type σ-complexes with a variety of metal ions. In these complexes, the nitrogen atoms of the naphthyridine rings and the oxygen atom of the N-oxide group can act as sigma-donors, forming coordinate covalent bonds with the metal center. The geometry of the resulting complex will depend on the coordination number and preferred geometry of the metal ion, as well as the steric constraints imposed by the ligand. The coordination chemistry of related unsymmetrical naphthyridine-based tetradentate ligands has been explored, revealing their ability to form di- and tetranuclear complexes with transition metals researchgate.net. This suggests that benzo[f] nih.govnih.govnaphthyridine, 6-oxide could also form multinuclear complexes, potentially with interesting magnetic or catalytic properties.
π-Complexes in Donor-Acceptor Systems
In addition to forming σ-complexes, the extended π-system of benzo[f] nih.govnih.govnaphthyridine, 6-oxide allows it to participate in the formation of π-complexes. In such complexes, the electron-rich aromatic system of the ligand can interact with electron-deficient metal centers or other acceptor molecules. These donor-acceptor interactions can lead to the formation of charge-transfer complexes with unique photophysical properties. The design and synthesis of multi-acceptor based push-pull derivatives containing benzothiadiazole and naphthalimide units highlight the importance of such systems in materials science rsc.org. While specific studies on benzo[f] nih.govnih.govnaphthyridine, 6-oxide in this context are limited, its electronic structure suggests potential applications in organic electronics and sensor technology.
Ligands for Extractive Separation of Metal Ions (e.g., Actinides and Lanthanides)
The selective extraction of metal ions, particularly the separation of actinides from lanthanides, is a significant challenge in nuclear waste reprocessing. Nitrogen-containing heterocyclic ligands have shown promise in this area due to their ability to selectively coordinate with certain metal ions. The "soft" nitrogen donor atoms in ligands like benzo[f] nih.govnih.govnaphthyridine, 6-oxide can exhibit preferential binding to the "softer" actinide ions over the "harder" lanthanide ions. While direct studies on the use of benzo[f] nih.govnih.govnaphthyridine, 6-oxide for this purpose are not widely reported, the development of other heterocyclic N-donor ligands for actinide/lanthanide separation suggests its potential in this application.
Research into Optoelectronic Materials
Fluorophores and Luminescent Materials
Fluorophores, molecules that absorb light at a specific wavelength and emit it at a longer wavelength, are fundamental components of many optoelectronic devices. The intrinsic π-conjugated system of naphthyridine cores makes them promising candidates for fluorescent materials. Research into various naphthyridine derivatives has demonstrated their capacity for strong fluorescence in both solution and solid states. For instance, a series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have been shown to exhibit high fluorescence quantum yields (0.70–1.0) with emissions spanning the blue, green, and yellow regions of the spectrum. The introduction of different functional groups and the formation of N-oxides can significantly tune the photophysical properties, including absorption and emission wavelengths, Stokes shift, and quantum yield.
In the case of Benzo[f]naphthyridine, 6-oxide, the presence of the N-oxide group is expected to modulate the electronic structure of the parent benzo[f]naphthyridine core. This modification can lead to intramolecular charge transfer (ICT) character, which is often associated with interesting photophysical phenomena such as large Stokes shifts and solvatochromism. While no specific studies on the luminescent properties of Benzo[f]naphthyridine, 6-oxide were found, related benzocondensed naphthyridine derivatives have been explored for their fluorescent properties. The investigation of its luminescent behavior would be a critical first step in evaluating its potential as a novel fluorophore.
Evaluation for Organic Light-Emitting Diode (OLED) Applications
Organic Light-Emitting Diodes (OLEDs) represent a significant application for fluorescent and phosphorescent organic materials. The performance of an OLED is heavily dependent on the properties of the emissive layer material. Naphthyridine-based compounds have been investigated as emitters in OLEDs, particularly for achieving efficient blue emission, which remains a challenge in the field.
Carbazole-naphthyridine donor-acceptor systems have been designed as blue-emitting thermally activated delayed fluorescence (TADF) emitters. These materials have demonstrated high external quantum efficiencies (EQEs) of up to 17.6% in vacuum-processed OLEDs, with deep-blue emission. The N-oxide moiety in Benzo[f]naphthyridine, 6-oxide could potentially enhance electron injection and transport properties, which are crucial for efficient OLED performance. Furthermore, the rigid benzo-fused structure could contribute to high thermal stability, a desirable characteristic for OLED materials.
However, without experimental data on the electroluminescence and charge-transport properties of Benzo[f]naphthyridine, 6-oxide, its suitability for OLED applications remains speculative. Future research would need to focus on the synthesis of high-purity samples and their characterization in OLED device architectures to ascertain their performance as an emissive or charge-transport material. The table below summarizes the performance of some naphthyridine-based emitters in OLEDs, providing a benchmark for potential future studies on Benzo[f]naphthyridine, 6-oxide.
| Emitter Type | Host | Emission Color | Max. EQE (%) | Reference |
| Carbazole-naphthyridine | mCP | Deep-Blue | 17.6 | |
| 1,8-Naphthyridine oligomers | - | Yellow to White-Pink | 0.6 (cd A⁻¹) |
Table 1. Performance of Selected Naphthyridine-Based Emitters in OLEDs. This table is provided for contextual reference, as no specific data for Benzo[f]naphthyridine, 6-oxide in OLEDs is currently available.
Isolation and Chemical Characterization from Natural Sources
Discovery and Isolation from Microbial Strains (Streptomyces albogriseolus from Mangrove Sediments)
A novel benzo[f] mdpi.comnih.govnaphthyridine alkaloid, identified as 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] mdpi.comnih.govnaphthyridine-2-one, was discovered and isolated from Streptomyces albogriseolus. nih.govnih.gov This bacterial strain was sourced from the unique and biologically diverse environment of mangrove sediments in the national mangrove reserve in the Fujian province of China, an ecosystem known for being a rich reservoir of microorganisms that produce novel bioactive compounds. nih.govbeilstein-journals.org The producing strain, S. albogriseolus, is well-documented for its ability to generate novel secondary metabolites. beilstein-journals.org
The isolation process began with the cultivation of the S. albogriseolus strain. Following fermentation, the culture was extracted overnight at room temperature. The solvent system used for this extraction was a mixture of ethyl acetate (B1210297), methanol, and acetic acid in a ratio of 80:15:5 (v/v/v). nih.gov This crude extract was then subjected to various chromatographic techniques to purify the target compound. The detection of a series of related alkaloids was facilitated by the use of Dragendorff's reagent on Thin-Layer Chromatography (TLC) plates and through High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis. beilstein-journals.org This process led to the successful isolation of the novel benzo[f] mdpi.comnih.govnaphthyridine derivative, which was found to be the first of its class identified from a mangrove-associated microorganism. nih.govbeilstein-journals.org
Elucidation of Natural Product Structure using Advanced Spectroscopic and Computational Techniques
The intricate molecular structure of the isolated alkaloid was determined through a combination of advanced spectroscopic methods and computational analysis. nih.govnih.gov High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of the compound.
Extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy was pivotal in assembling the complete structure. The techniques included:
¹H-NMR: To identify the proton environments.
¹³C-NMR: To determine the carbon skeleton.
COSY (Correlation Spectroscopy): To establish proton-proton couplings and identify adjacent protons.
HMQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which was crucial for connecting the different structural fragments.
Key HMBC correlations confirmed the core benzo[f] mdpi.comnih.govnaphthyridine scaffold and the attachment of the side chains. mdpi.com For instance, a notable Nuclear Overhauser Effect (NOE) correlation between H-9 and H-4 helped to confirm the benzo[f] mdpi.comnih.govnaphthyridine portion of the molecule. mdpi.com
To further validate the proposed structure, quantum chemical calculations of the ¹³C-NMR chemical shifts were performed using Density Functional Theory (DFT) at the B3LYP/6-311+G(2d,p) level of theory. nih.govnih.gov The strong correlation between the calculated and experimentally observed NMR data provided definitive confirmation of the elucidated structure.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| 2 | 163.0 | |
| 3 | 148.8 | |
| 4 | 145.4 | 8.23 (s) |
| 4a | 120.3 | |
| 5 | 141.6 | 8.89 (d, 5.4) |
| 6 | 119.5 | 7.64 (d, 5.4) |
| 6a | 149.3 | |
| 8 | 134.4 | 8.16 (d, 8.1) |
| 9 | 126.7 | 7.50 (t, 7.6) |
| 10 | 129.5 | 7.74 (t, 7.8) |
| 11 | 122.9 | 7.85 (d, 8.1) |
| 11a | 132.8 | |
| 1-N-CH3 | 29.8 | 3.65 (s) |
| 3-NH-CH3 | 31.0 | 3.12 (d, 4.8) |
| 2' | 172.9 | |
| 3' | 46.1 | 4.57 (ddd, 9.2, 5.2, 4.0) |
| 4' | 32.7 | 1.89 (dddd, 14.0, 9.2, 8.8, 5.2); 2.10 (m) |
| 5' | 29.3 | 2.39 (m) |
| 6' | 174.0 | |
| 7' | 200.5 | |
| 8' | 127.8 | 6.13 (s) |
| 9' | 154.5 | |
| 10' | 20.3 | 2.06 (s) |
| 11' | 27.2 | 2.16 (s) |
| 3-NH | 8.44 (q, 4.8) | |
| 3'-NH | 8.78 (d, 9.2) |
Data recorded in DMSO-d6. Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz.
Biosynthetic Pathways and Precursor Studies
While detailed experimental studies on the complete biosynthetic pathway of this specific benzo[f] mdpi.comnih.govnaphthyridine derivative have not been published, preliminary investigations into the genome of S. albogriseolus offer initial insights. nih.govbeilstein-journals.org A primary bioinformatics analysis of the draft genome sequence of the producing strain has indicated the presence of at least two putative antibiotic biosynthetic gene clusters (BGCs). mdpi.comnih.gov
These identified BGCs include genes for polyketide synthases (PKS) and key components involved in phenazine (B1670421) biosynthesis. mdpi.com The presence of these clusters suggests a complex biosynthetic machinery capable of producing diverse chemical scaffolds. However, the direct precursors and the specific enzymatic steps leading to the formation of the benzo[f] mdpi.comnih.govnaphthyridine core in this organism remain to be elucidated. Further research, potentially involving the genetic manipulation of these biosynthetic genes, is required to resolve the precise biosynthetic pathway. nih.govbeilstein-journals.org Such studies could not only clarify the origin of this novel compound but also potentially enable the production of larger quantities for further investigation. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of the parent benzo[f] researchgate.netnih.govnaphthyridine core has been achieved through methods like microwave-assisted cascade reactions involving an Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition. researchgate.net A logical first step for future research would be the direct oxidation of the existing benzo[f] researchgate.netnih.govnaphthyridine skeleton to its 6-oxide derivative. However, a more forward-thinking approach would involve developing synthetic routes that are both novel and sustainable.
Future research should focus on:
Direct C-H/N-H Annulation Strategies: Developing methods that construct the N-oxide-containing ring system in a single step from simpler, readily available precursors. This could involve transition-metal-catalyzed C-H activation and annulation sequences, which are known for their high atom economy.
Photochemical and Electrochemical Synthesis: Exploring light or electricity-driven reactions could provide greener alternatives to traditional thermal methods, often proceeding under mild conditions without the need for harsh reagents. Photochemical 6π-electrocyclization, for instance, has been used to synthesize complex fused quinazolines and could be adapted for this scaffold. beilstein-journals.org
Biocatalytic Routes: Engineering enzymes to perform selective oxidation or ring-forming reactions could offer an exceptionally sustainable and selective method for producing Benzo[f] researchgate.netnih.govnaphthyridine, 6-oxide and its derivatives.
Table 1: Proposed Sustainable Synthetic Strategies for Benzo[f] researchgate.netnih.govnaphthyridine, 6-oxide
| Synthetic Strategy | Potential Precursors | Key Advantages | Relevant Precedent |
| Direct Oxidation | Substituted Benzo[f] researchgate.netnih.govnaphthyridines | Straightforward, utilizes known scaffolds | General N-oxide synthesis nih.gov |
| Catalytic Annulation | Substituted quinolines and alkynes | High atom economy, mild conditions | Fe-catalyzed Povarov reaction for dibenzonaphthyridines researchgate.net |
| Photochemical Cyclization | Suitably functionalized vinyl or aryl precursors | Green energy source, unique reactivity | 6π-electrocyclization for polyaromatic systems beilstein-journals.org |
| One-Pot Multicomponent Reactions | Anilines, aldehydes, isocyanides | High efficiency, diversity-oriented | Ugi/Diels-Alder cascade for the parent scaffold researchgate.net |
Exploration of Underutilized Reactivity Modes of the N-Oxide Functionality
The N-oxide group is not merely a passive functional group; it is a versatile handle for further molecular elaboration. nih.gov While its ability to direct electrophilic substitution is well-known, its full reactive potential in the context of the benzo[f] researchgate.netnih.govnaphthyridine system is untapped.
Future investigations should explore:
The Polonovski Reaction: This classic reaction can be used for the dealkylation of tertiary amines or for C-H functionalization adjacent to the nitrogen atom. nih.gov Applying this to derivatives of Benzo[f] researchgate.netnih.govnaphthyridine, 6-oxide could generate novel scaffolds.
1,3-Dipolar Cycloadditions: The N-oxide can act as a 1,3-dipole, reacting with various dipolarophiles to construct new five-membered rings fused to the naphthyridine core. This would be a powerful tool for rapidly increasing molecular complexity.
Reductive Elimination and Rearrangements: The N-oxide can participate in redox reactions, acting as an internal oxidant or facilitating rearrangements like the Meisenheimer rearrangement. nih.gov These pathways could lead to unexpected and potentially useful molecular architectures.
Advanced Mechanistic Investigations via In Situ Spectroscopy and Theoretical Simulations
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. As novel reactions of Benzo[f] researchgate.netnih.govnaphthyridine, 6-oxide are developed, advanced mechanistic studies will be indispensable.
Key research avenues include:
In Situ Spectroscopic Monitoring: Utilizing techniques like in situ NMR, IR, and Raman spectroscopy to observe reactive intermediates in real-time. This would provide direct evidence for proposed reaction pathways and help identify unexpected species.
Kinetic Studies: Performing detailed kinetic analysis of key synthetic steps to understand the factors influencing reaction rates and selectivity.
Theoretical Simulations (DFT): Employing Density Functional Theory (DFT) calculations to model reaction transition states and intermediates. nih.gov This can elucidate reaction pathways, explain regioselectivity, and predict the feasibility of unexplored reactions, guiding experimental design and saving significant laboratory effort. For example, DFT has been used to understand the formation of complex benzothiazole (B30560) and benzo researchgate.netnih.govoxazin-3(4H)-one structures. nih.gov
Design and Synthesis of Derivatives for Emerging Functional Materials
The rigid, planar structure and tunable electronic properties of the benzo[f] researchgate.netnih.govnaphthyridine core make it an attractive scaffold for functional organic materials. The N-oxide group provides a handle to further modify these properties.
Future work should target the synthesis of derivatives for:
Organic Electronics: Introducing electron-donating or -withdrawing groups to modulate the HOMO/LUMO energy levels for applications in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). The N-oxide itself acts as a strong dipole, which can be exploited to influence charge transport and molecular packing.
Chemosensors: Functionalizing the core with recognition moieties could lead to new fluorescent or colorimetric sensors for detecting specific ions or molecules. The N-oxide can act as a coordination site, enhancing selectivity and sensitivity.
Luminescent Materials: The extended π-system of the benzo[f] researchgate.netnih.govnaphthyridine scaffold suggests potential for luminescence. Research into derivatives could yield novel phosphorescent or fluorescent materials for lighting and display technologies.
Table 2: Proposed Derivatives of Benzo[f] researchgate.netnih.govnaphthyridine, 6-oxide for Functional Materials
| Target Application | Proposed Derivative Structure/Functionalization | Desired Property Modification |
| Organic Electronics | Aryl or heteroaryl substitution at key positions | Tuning of band gap and charge mobility |
| Chemosensors | Incorporation of crown ether or Schiff base moieties | Selective ion/molecule binding and signaling |
| Luminescent Materials | Introduction of heavy atoms (e.g., via coordination) | Promotion of phosphorescence |
| Liquid Crystals | Attachment of long alkyl or alkoxy chains | Induction of mesophase behavior |
Expanding Applications in Catalysis and Coordination Chemistry
N-heterocycles, particularly naphthyridines, are privileged ligands in coordination chemistry and catalysis due to their strong and predictable coordination to metal centers. researchgate.net The N-oxide of benzo[f] researchgate.netnih.govnaphthyridine introduces an additional, "harder" oxygen donor site, creating a bidentate N,O-chelate environment.
Promising research directions include:
Novel Ligand Design: Synthesizing and characterizing coordination complexes with a variety of transition metals (e.g., Ru, Ir, Cu, Pd). The unique steric and electronic properties of the benzo[f] researchgate.netnih.govnaphthyridine, 6-oxide ligand could stabilize unusual oxidation states or geometries. researchgate.net
Homogeneous Catalysis: Exploring the use of these metal complexes as catalysts for organic transformations. Potential applications include C-H activation, cross-coupling reactions, and oxidation/reduction catalysis, where the N-oxide could play a role in modulating the metal center's reactivity.
Photocatalysis: Investigating iridium or ruthenium complexes of this ligand for light-driven reactions. The extended aromatic system combined with the metal center could lead to catalysts with favorable photophysical properties for applications in solar energy conversion or green chemistry.
Q & A
Q. What are the primary synthetic routes for Benzo[f][1,7]naphthyridine 6-oxide, and how can researchers optimize yield?
Methodology :
- Cascade Synthesis : Utilize a Ugi-3-component reaction (Ugi-3CR) followed by intramolecular aza-Diels-Alder cycloaddition and aromatization. This method allows modular assembly of the naphthyridine core with substituent flexibility .
- Oxidation of Parent Compounds : React 4-chloro-1,6-naphthyridine with meta-chloroperbenzoic acid (mCPBA) in chloroform under reflux to yield the 6-oxide derivative. Optimization involves controlling reaction time (e.g., 25 minutes for ~45% yield) and stoichiometry of the oxidizing agent .
Q. How can NMR spectroscopy validate the structure of Benzo[f][1,7]naphthyridine 6-oxide?
Methodology :
-
Compare experimental NMR chemical shifts (δ_expt.) with density functional theory (DFT)-calculated shifts (δ_cald.). For example:
Advanced Research Questions
Q. How do computational methods improve structural prediction and property analysis of Benzo[f][1,7]naphthyridine 6-oxide?
Methodology :
- Conformational Search : Apply rapid quantum mechanical calculations (e.g., B3LYP/6-31G*) to explore low-energy conformers. Use software with validated parameters for heterocyclic systems to predict NMR shifts and optimize geometry .
- Thermochemical Accuracy : Employ hybrid functionals (e.g., B3LYP) that integrate exact exchange terms. For atomization energy predictions, average absolute deviations of 2.4 kcal/mol are achievable, enhancing reliability in thermodynamic studies .
Q. What factors influence the stability of Benzo[f][1,7]naphthyridine 6-oxide under oxidative conditions?
Methodology :
Q. How can selective functionalization of Benzo[f][1,7]naphthyridine 6-oxide be achieved?
Methodology :
- C-Alkylation : React the 6-oxide with methyl sulfate (MeSO) in THF using sodium hydride (NaH) as a base. Control temperature (5°C) to minimize side reactions (e.g., over-alkylation), yielding 5-methyl derivatives with ~16% efficiency .
- Carboxylic Acid Derivatives : Hydrolyze benzyl esters (e.g., benzyl 7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylate) via hydrogenolysis (Pd/C, H, MeOH/HO) to access carboxylic acids (89% yield) .
Q. How should researchers address discrepancies between experimental and theoretical NMR data?
Methodology :
- Solvent and Dynamics Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for polarity-induced shifts. For dynamic systems (e.g., tautomerism), perform molecular dynamics (MD) simulations to model equilibrium populations .
- Error Analysis : Systematically compare δ_expt. and δ_cald. for all carbons. Large Δ values (e.g., +5.5 ppm for C-12) may indicate incomplete basis sets or missing relativistic effects in calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
